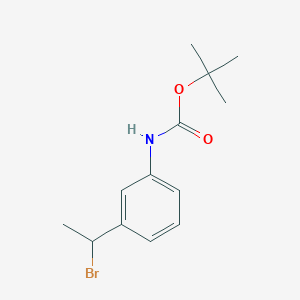

tert-Butyl 3-(1-bromoethyl)phenylcarbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[3-(1-bromoethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPOOLAFEPROOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 3 1 Bromoethyl Phenylcarbamate

Development of Novel Synthetic Routes to tert-Butyl 3-(1-bromoethyl)phenylcarbamate

The development of efficient and scalable synthetic routes is crucial for the accessibility of this compound. Research in this area has focused on the logical design of pathways from readily available starting materials and the exploration of various reaction conditions to optimize yield and purity.

A common retrosynthetic analysis identifies tert-butyl 3-(1-hydroxyethyl)phenylcarbamate as the immediate precursor to the target compound. This secondary alcohol provides a strategic point for the introduction of the bromine atom via nucleophilic substitution.

The synthesis of this key alcohol precursor can be envisioned to start from commercially available 3'-aminoacetophenone (B120557). The synthetic sequence would involve two primary steps:

Protection of the amine: The amino group of 3'-aminoacetophenone is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the aniline (B41778) derivative with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate, to yield tert-butyl (3-acetylphenyl)carbamate.

Reduction of the ketone: The carbonyl group of the resulting acetophenone (B1666503) derivative is then reduced to a secondary alcohol. This reduction can be accomplished using a variety of reducing agents.

| Reducing Agent | Typical Solvent(s) | Reaction Conditions |

| Sodium borohydride | Methanol (B129727), Ethanol | 0 °C to room temperature |

| Lithium aluminum hydride | THF, Diethyl ether | 0 °C, under inert atmosphere |

| Catalytic hydrogenation | Methanol, Ethanol | H₂, Pd/C catalyst |

This table presents common reagents for the reduction of ketones to secondary alcohols, a key step in the synthesis of the precursor to this compound.

The conversion of the alcohol precursor, tert-butyl 3-(1-hydroxyethyl)phenylcarbamate, to the final bromo-compound is a critical step. The primary transformation is a nucleophilic substitution of the hydroxyl group with a bromide ion. Several reagents and conditions have been explored for this purpose, with the Appel reaction and the use of phosphorus tribromide being prominent examples. These reactions typically proceed via an Sₙ2 mechanism, which leads to an inversion of stereochemistry at the chiral center.

The Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄), to convert the alcohol to the corresponding alkyl bromide. The reaction is known for its mild conditions and high yields. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Phosphorus Tribromide (PBr₃): PBr₃ is another effective reagent for the bromination of secondary alcohols. The reaction also proceeds through an Sₙ2 pathway, resulting in stereochemical inversion.

| Reagent System | Typical Solvent | Key Features |

| PPh₃ / CBr₄ | DCM, THF | Mild conditions, high yield, Sₙ2 mechanism |

| PBr₃ | Diethyl ether | Sₙ2 mechanism, readily available reagent |

| SOBr₂ | Toluene | More reactive than SOCl₂, Sₙ2 mechanism |

This table summarizes common bromination reagents for the conversion of secondary alcohols to alkyl bromides, a crucial step in the synthesis of this compound.

Stereoselective Synthesis of this compound

The presence of a stereocenter at the carbon bearing the bromine atom in this compound has prompted investigations into stereoselective synthetic methods to access enantiomerically enriched or pure forms of the compound.

Two main strategies have been explored to establish the stereochemistry of the chiral center: the enantioselective synthesis of the alcohol precursor and the kinetic resolution of the racemic alcohol.

Enantioselective Reduction: The asymmetric reduction of the prochiral ketone, tert-butyl (3-acetylphenyl)carbamate, can provide direct access to the chiral alcohol precursor. This can be achieved using chiral reducing agents or catalysts.

Enzymatic Kinetic Resolution: An alternative and highly effective method is the enzymatic kinetic resolution of the racemic tert-butyl 3-(1-hydroxyethyl)phenylcarbamate. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been shown to be effective in selectively acylating one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govorganic-chemistry.org This allows for the separation of the two enantiomers, both of which can then be converted to the corresponding enantiomerically pure bromo-derivative.

| Method | Key Features |

| Enantioselective Reduction | Direct access to chiral alcohol from the ketone precursor. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, access to both enantiomers. |

This table outlines the primary enantioselective approaches for obtaining chiral this compound.

Once an enantiomerically enriched alcohol precursor is obtained, the subsequent bromination step must proceed with a high degree of stereochemical control to preserve the enantiomeric purity. As previously mentioned, reactions like the Appel reaction or the use of PBr₃ proceed via an Sₙ2 mechanism. This mechanism involves the backside attack of the nucleophile (bromide ion) on the carbon atom bearing the leaving group (the activated hydroxyl group). This results in a predictable and clean inversion of the stereochemical configuration at the chiral center. Therefore, the synthesis of the (R)-bromo derivative would start from the (S)-alcohol, and the (S)-bromo derivative would be synthesized from the (R)-alcohol, providing excellent diastereoselective control.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting stereochemical outcomes. The formation of this compound from its alcohol precursor via the Appel reaction has a well-established mechanism.

The reaction is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. This step activates the hydroxyl group, turning it into a good leaving group. Finally, the bromide ion, generated in the initial step, displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the desired alkyl bromide and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a significant thermodynamic driving force for the reaction.

Elucidation of Reaction Intermediates

Understanding the transient species, or intermediates, formed during a chemical reaction is fundamental to optimizing reaction conditions and maximizing product yield. The synthesis of this compound can be envisioned through several pathways, each involving distinct intermediates. A common approach involves the N-protection of 3-(1-bromoethyl)aniline with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

In this key step, the nucleophilic amine group of the aniline derivative attacks one of the carbonyl carbons of (Boc)₂O. This addition leads to the formation of an unstable tetrahedral intermediate. The subsequent collapse of this intermediate eliminates tert-butoxycarbonyl and a molecule of tert-butanol, generating the protected carbamate (B1207046) product. While these intermediates are typically short-lived and not isolated, their formation and stability are crucial to the reaction's progress. Spectroscopic techniques such as in-situ NMR or rapid-scan IR could potentially be employed to detect or infer the presence of these transient species.

Another potential route, the benzylic bromination of tert-butyl 3-ethylphenylcarbamate, would proceed through a different set of intermediates. Using a radical initiator like N-Bromosuccinimide (NBS) and light or a radical initiator, the reaction would involve the formation of a benzylic radical intermediate at the ethyl group, which is stabilized by resonance with the phenyl ring. This radical then reacts with a bromine source to yield the final product.

Table 1: Plausible Intermediates in Synthesis Pathways

| Synthesis Pathway | Key Reagent(s) | Plausible Intermediate(s) |

|---|---|---|

| Boc-protection of 3-(1-bromoethyl)aniline | (Boc)₂O, Base | Tetrahedral carbonyl addition intermediate |

Kinetic and Thermodynamic Analysis of Synthetic Steps

A thorough kinetic and thermodynamic analysis provides quantitative insight into reaction rates, energy barriers, and the feasibility of a synthetic transformation. While specific experimental kinetic and thermodynamic data for the synthesis of this compound is not extensively published, analysis can be extrapolated from similar, well-documented reactions involving carbamate formation.

Table 2: Representative Thermodynamic Data for a Generic N-Boc Protection Reaction

| Parameter | Representative Value Range | Significance |

|---|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Indicates an exothermic reaction, releasing heat. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to safer, more efficient, and environmentally responsible manufacturing.

Solvent-Free or Environmentally Benign Solvent Methodologies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Traditional syntheses of carbamates may use chlorinated solvents like dichloromethane (B109758) or ethers like tetrahydrofuran.

Recent advancements have focused on replacing these with more environmentally benign alternatives. For the synthesis of a related compound, tert-butyl N-(2-bromoethyl)carbamate, a process utilizing a water-soluble solvent like methanol in the presence of water has been developed. google.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. google.com Ethyl acetate (B1210297) is another greener alternative, employed in the synthesis of other carbamate derivatives, which is less toxic and more biodegradable than many conventional solvents. google.com

Furthermore, solvent-free reaction conditions represent a significant step forward in green synthesis. researchgate.net For certain reactions, reagents can be mixed directly, sometimes with gentle heating, to afford the desired product without any solvent medium. This approach drastically reduces waste and simplifies product purification. researchgate.net Research into the synthesis of tert-butyl ethers under solvent-free conditions using a reusable catalyst demonstrates the potential of this methodology. researchgate.net

Table 3: Comparison of Solvents for Carbamate Synthesis

| Solvent | Classification | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Dichloromethane | Traditional | High solvency for many organics | Toxic, suspected carcinogen, high volatility |

| Tetrahydrofuran | Traditional | Good aprotic solvent | Forms explosive peroxides, volatile |

| Methanol/Water | Green | Low toxicity, non-flammable (water) | Potential for side reactions (hydrolysis), product isolation can be energy-intensive |

| Ethyl Acetate | Green | Low toxicity, biodegradable | Flammable, moderate solvency |

Catalytic Synthesis Innovations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste. Innovations in catalysis offer promising avenues for the synthesis of this compound.

One major innovation is the use of solid acid catalysts. A green synthesis method for tert-butyl bromoacetate (B1195939), a structurally related ester, utilizes a solid superacid like a perfluorosulfonate resin. google.com This type of catalyst is easily separated from the reaction mixture by simple filtration and can be reused multiple times, which simplifies purification and reduces waste. google.com Such a catalyst could potentially be adapted for the esterification step in forming the carbamate.

Phase-transfer catalysis (PTC) is another powerful technique for green synthesis. In the preparation of a complex carbamate, tetrabutylammonium (B224687) bromide was used as a phase-transfer catalyst. google.com This method facilitates the reaction between reactants that are in different, immiscible phases (e.g., a solid and a liquid), often allowing the use of greener solvents and milder reaction conditions. This approach could be highly beneficial for the synthesis of the target compound, potentially increasing reaction rates and yields while minimizing the use of harsh reagents or solvents.

Table 4: Innovative Catalytic Systems for Related Syntheses

| Catalytic System | Example Application | Key Advantages |

|---|---|---|

| Solid Superacid (e.g., Perfluorosulfonate Resin) | Synthesis of tert-butyl bromoacetate google.com | Reusable, easy to separate, reduces waste, high yield. google.com |

Chemical Reactivity and Transformative Chemistry of Tert Butyl 3 1 Bromoethyl Phenylcarbamate

Reactivity at the Bromoethyl Moiety of tert-Butyl 3-(1-bromoethyl)phenylcarbamate

The 1-bromoethyl group attached to the phenyl ring is a key site of reactivity. As a secondary benzylic halide, it is susceptible to a variety of reactions, including nucleophilic substitution, elimination, and radical transformations. The proximity of the phenyl ring plays a crucial role in stabilizing intermediates, thereby influencing the reaction pathways.

The bromoethyl moiety of this compound readily undergoes nucleophilic substitution, where the bromine atom is replaced by a nucleophile. This transformation can proceed through different mechanisms, primarily the SN1 and SN2 pathways, with the outcome largely dependent on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature.

SN1 Pathway : This pathway involves a two-step mechanism. The rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a secondary benzylic carbocation. libretexts.org This carbocation is resonance-stabilized by the adjacent phenyl ring, which delocalizes the positive charge, making the SN1 pathway particularly favorable. The reaction is favored by polar protic solvents (e.g., water, ethanol), which can solvate both the carbocation intermediate and the bromide leaving group, and by weak nucleophiles. libretexts.org The carbocation intermediate is planar, leading to the formation of a racemic mixture of products if the starting material is chiral.

SN2 Pathway : This pathway is a one-step, bimolecular process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. libretexts.org This mechanism is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF). For a secondary halide like the one in the title compound, the SN2 pathway competes with the SN1 pathway. Steric hindrance around the reaction center can slow down the SN2 reaction.

The competition between SN1 and SN2 is a key consideration in planning syntheses with this molecule. High concentrations of a strong nucleophile will favor the SN2 mechanism, while conditions that promote carbocation formation will favor the SN1 route.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Solvent | Predominant Pathway | Product |

|---|---|---|---|---|

| Hydroxide | Sodium Hydroxide | Water/Ethanol | SN1 | tert-Butyl 3-(1-hydroxyethyl)phenylcarbamate |

| Cyanide | Sodium Cyanide | DMSO | SN2 | tert-Butyl 3-(1-cyanoethyl)phenylcarbamate |

| Azide | Sodium Azide | DMF | SN2 | tert-Butyl 3-(1-azidoethyl)phenylcarbamate |

| Thiolate | Sodium Thiophenoxide | Ethanol | SN2 | tert-Butyl 3-(1-(phenylthio)ethyl)phenylcarbamate |

In addition to substitution, the bromoethyl group can undergo elimination reactions to form an alkene, specifically tert-butyl 3-vinylphenylcarbamate. This process typically competes with nucleophilic substitution and can occur via E1 or E2 mechanisms.

E2 Pathway : This is a bimolecular, one-step process where a strong, sterically hindered base (e.g., potassium tert-butoxide) removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond is formed. libretexts.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group. High temperatures and the use of a strong, bulky base favor the E2 pathway over SN2 substitution.

E1 Pathway : This unimolecular pathway proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org After the carbocation is formed, a weak base (which can be the solvent) removes a β-proton to form the double bond. E1 reactions are favored by high temperatures and the use of weak bases/nucleophiles in polar protic solvents. They are often observed as a side reaction during SN1 processes. libretexts.org

Table 2: Conditions Favoring Elimination vs. Substitution

| Reaction Type | Base/Nucleophile | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| E2 Elimination | Strong, bulky base (e.g., KOtBu) | Aprotic (e.g., THF) | High | Major: Olefin |

| E1 Elimination | Weak base (e.g., EtOH) | Protic (e.g., Ethanol) | High | Olefin (competes with SN1) |

| SN2 Substitution | Strong, non-bulky nucleophile (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | Low to Moderate | Major: Substitution Product |

| SN1 Substitution | Weak nucleophile (e.g., H₂O) | Polar Protic (e.g., Water) | Low to Moderate | Substitution Product (competes with E1) |

The carbon-bromine bond in the bromoethyl moiety can be cleaved homolytically to generate a carbon-centered radical. This secondary benzylic radical is stabilized by resonance with the aromatic ring, making radical reactions a viable synthetic pathway.

A common application is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical propagator, like tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a chain mechanism:

Initiation : AIBN decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation : The Bu₃Sn• radical abstracts the bromine atom from this compound to form the stable tributyltin bromide and the secondary benzylic radical. This carbon radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product, tert-butyl 3-ethylphenylcarbamate, and regenerating the Bu₃Sn• radical to continue the chain. libretexts.org

Beyond simple reduction, this radical intermediate can participate in carbon-carbon bond-forming reactions. For instance, in the presence of an appropriate radical acceptor, such as an electron-deficient alkene, intramolecular or intermolecular addition can occur, providing a route to more complex molecular architectures. mdpi.com

Transformations Involving the Phenylcarbamate Group

The phenylcarbamate portion of the molecule offers additional sites for chemical modification, including reactions at the carbamate (B1207046) linkage itself and substitution on the aromatic ring.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its primary function is to moderate the reactivity of the amine nitrogen. The carbamate itself can undergo several key transformations.

Boc Deprotection : The Boc group can be readily cleaved under acidic conditions to liberate the free amine, 3-(1-bromoethyl)aniline. A common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by the counterion or solvent.

Conversion to Ureas : Phenylcarbamates can serve as precursors for the synthesis of ureas. nih.govacs.org Reaction with a primary or secondary amine, often under thermal conditions or with base catalysis, can displace the tert-butoxyphenoxy group to form a new carbon-nitrogen bond, resulting in a substituted urea. The reactivity of the carbamate is generally lower than that of isocyanates or acyl chlorides, allowing for more controlled reactions. acs.org

The substituents on the phenyl ring direct the position of further substitution reactions.

Electrophilic Aromatic Substitution (EAS) : In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the existing substituents. The carbamate group (-NHCOOtBu) is an activating, ortho-, para-directing group. This is because the nitrogen lone pair can be donated into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) that is formed when the electrophile attacks the ortho or para positions. masterorganicchemistry.com The 1-bromoethyl group at the meta position is weakly deactivating. Therefore, electrophilic attack will be directed to the positions ortho and para relative to the powerful carbamate directing group (positions 2, 4, and 6).

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | tert-Butyl 3-(1-bromoethyl)-4-nitrophenylcarbamate and tert-Butyl 3-(1-bromoethyl)-6-nitrophenylcarbamate |

| Halogenation | Br₂, FeBr₃ | tert-Butyl 4-bromo-3-(1-bromoethyl)phenylcarbamate and tert-Butyl 6-bromo-3-(1-bromoethyl)phenylcarbamate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | tert-Butyl 4-acetyl-3-(1-bromoethyl)phenylcarbamate |

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is generally not a feasible pathway for this molecule under standard conditions. wikipedia.org NAS requires two key features: a good leaving group (like a halide) directly attached to the ring and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to that leaving group. masterorganicchemistry.comlibretexts.org this compound lacks both a leaving group on the aromatic ring and the necessary strong activating groups for nucleophilic attack on the ring itself.

Stereochemical Implications in Reactions of this compound

The carbon atom attached to the bromine in this compound is a chiral center. Consequently, any reaction at this site has significant stereochemical implications that must be considered.

The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required. While direct asymmetric synthesis methods are one approach, enzymatic kinetic resolution (EKR) of a suitable precursor represents a powerful alternative.

Research on the closely related precursor, racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has demonstrated that it can be effectively resolved using lipase-catalyzed transesterification. nih.govnih.gov Specifically, Candida antarctica lipase (B570770) B (CAL-B) has shown excellent enantioselectivity (E > 200). nih.govresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (the unreacted alcohol). nih.gov

This enzymatic resolution provides access to the optically pure (R)- and (S)-alcohols. These chiral alcohols can then be converted to the corresponding chiral bromides, for example, via an Appel or Mitsunobu reaction, which would effectively transfer the stereochemical information from the precursor to the target molecule.

Table 2: Enzymatic Kinetic Resolution of Precursor Alcohol ((R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate) using CAL-B

| Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Enantiomeric Excess of (R)-acetate (%) |

|---|---|---|---|

| 12 | 47 | 88 | >99 |

| 24 | 50 | >99 | >99 |

| 48 | >50 | >99 | 95 |

Data derived from a study on a structural isomer, demonstrating the principle of enzymatic resolution. nih.gov

Reactions at the chiral center of this compound, particularly nucleophilic substitutions, can proceed with either retention or inversion of the original configuration. As a secondary benzylic halide, the compound can react via both S(_N)1 and S(_N)2 mechanisms, with the specific pathway influenced by the nucleophile, solvent, and temperature.

The S(_N)1 mechanism involves the formation of a planar secondary benzylic carbocation intermediate. masterorganicchemistry.comrsc.org Nucleophilic attack can then occur from either face of this planar intermediate, which typically leads to a nearly racemic mixture of products (both retention and inversion). masterorganicchemistry.com However, often a slight preference for the inversion product is observed because the departing leaving group can partially shield one face of the carbocation. masterorganicchemistry.com

In contrast, an S(_N)2 reaction would proceed with a complete inversion of stereochemistry as the nucleophile attacks the carbon atom from the side opposite to the leaving group.

Table 3: Theoretical Stereochemical Outcome of Nucleophilic Substitution

| Reaction Condition | Predominant Mechanism | Expected Product Configuration |

|---|---|---|

| Weak nucleophile, polar protic solvent (e.g., ethanol) | S(_N)1 | Racemization (mixture of retention and inversion, slight excess of inversion) |

| Strong, non-bulky nucleophile, polar aprotic solvent (e.g., acetone) | S(_N)2 | Complete Inversion |

This table illustrates general principles of nucleophilic substitution applied to the target compound. masterorganicchemistry.com

Applications of Tert Butyl 3 1 Bromoethyl Phenylcarbamate As a Versatile Synthetic Intermediate

Construction of Complex Organic Molecules

The unique structural features of tert-Butyl 3-(1-bromoethyl)phenylcarbamate make it a valuable tool in the synthesis of intricate organic structures. Its utility spans from the creation of large ring systems to the assembly of heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.

Use in Macrocyclization Strategies

While specific examples detailing the use of this compound in macrocyclization are not extensively documented in publicly available literature, the inherent reactivity of the 1-bromoethyl group suggests its potential utility in such transformations. Intramolecular reactions are a cornerstone of macrocycle synthesis. In principle, the bromoethyl moiety can act as an electrophile, reacting with a nucleophilic site tethered to another position on a precursor molecule to forge the macrocyclic ring. The carbamate (B1207046) portion of the molecule could serve to pre-organize the substrate for cyclization through hydrogen bonding or other non-covalent interactions, thereby facilitating an efficient ring-closing process. The steric bulk of the tert-butyl group can also play a crucial role in directing the conformation of the acyclic precursor to favor cyclization over competing intermolecular polymerization.

Application in Heterocycle Synthesis

The synthesis of heterocyclic compounds is a central theme in medicinal chemistry and materials science. The structure of this compound provides a clear pathway for the construction of various nitrogen- and oxygen-containing heterocycles. The 1-bromoethyl group is a key functional handle for introducing the phenylcarbamate scaffold into a heterocyclic system. For instance, it can undergo nucleophilic substitution with primary amines or alcohols that are part of a larger molecule, leading to the formation of substituted piperidines, pyrrolidines, or other saturated heterocycles. Furthermore, the Boc-protected amine can be deprotected under acidic conditions to reveal a primary aniline (B41778), which can then participate in cyclization reactions, such as the Pictet-Spengler or Friedländer synthesis, to generate fused heterocyclic systems like quinolines or indoles.

Strategic Role in Target-Oriented Synthesis

In the context of synthesizing specific, complex target molecules, the strategic incorporation of building blocks like this compound can significantly enhance the efficiency and elegance of the synthetic route. Its bifunctional nature allows for its integration into both convergent and divergent synthetic plans.

Divergent Synthesis and Scaffold Diversity

Divergent synthesis aims to generate a library of structurally related compounds from a common intermediate. This compound is well-suited to serve as such an intermediate. The 1-bromoethyl group can be reacted with a wide array of nucleophiles to introduce diverse substituents. Subsequently, the Boc-protecting group on the nitrogen can be removed, and the resulting aniline can be subjected to a variety of transformations, such as acylation, alkylation, or diazotization followed by substitution, to further diversify the molecular scaffold. This divergent approach is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Precursor for Advanced Materials and Molecular Scaffolds

Beyond its application in the synthesis of discrete molecules, the structural motifs present in this compound lend themselves to the development of advanced materials and novel molecular scaffolds. The phenylcarbamate unit is a known component in polymers and functional materials. For instance, following deprotection of the amine and further functionalization, this building block could be incorporated into polymer backbones to create materials with specific optical, electronic, or thermal properties. The potential for creating well-defined, functionalized aromatic building blocks from this precursor makes it an attractive starting point for the design of novel organic materials, including those for applications in organic electronics or as components of supramolecular assemblies. The ability to introduce a chiral center at the ethyl group also opens possibilities for the development of chiral polymers and materials.

Applications in Polymer Chemistry

While direct, documented applications of this compound in polymer chemistry are not extensively reported in scientific literature, its molecular structure suggests significant potential as a valuable building block in this field. The presence of a reactive bromoethyl group allows it to function as an initiator or a monomer in various polymerization reactions.

The carbon-bromine bond in the 1-bromoethyl group can be homolytically cleaved to generate a radical, which can initiate radical polymerization of various vinyl monomers. This is a common strategy for polymer synthesis, and alkyl halides are frequently employed as initiators. rsc.orgrsc.orgacs.orgtandfonline.com For instance, in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique, alkyl halides are used as initiators in the presence of a transition metal catalyst, typically a copper(I) complex. libretexts.org The process involves the reversible transfer of a halogen atom between the growing polymer chain and the catalyst, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. The general mechanism for ATRP initiation is depicted below:

Initiation Step in Atom Transfer Radical Polymerization (ATRP)

R-X + Cu(I)Ln ⇌ R• + X-Cu(II)Ln

Where R-X is the alkyl halide initiator, and L is a ligand.

Furthermore, this compound could potentially be utilized as a monomer in polymerization reactions. Through nucleophilic substitution of the bromide, the molecule can be attached to a polymer backbone, thereby introducing the protected amine functionality. This could be particularly useful for the synthesis of functional polymers where the carbamate group can be later deprotected to reveal a primary amine, which can then be used for further post-polymerization modifications.

Interactive Data Table: Potential Polymerization Methods Involving this compound

| Polymerization Technique | Role of this compound | Potential Monomers | Resulting Polymer Characteristics |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Styrene, (meth)acrylates, acrylonitrile | Well-defined molecular weight, low polydispersity, block copolymers |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Chain Transfer Agent (after modification) | Wide range of vinyl monomers | Controlled molecular weight, narrow molecular weight distribution |

| Conventional Free Radical Polymerization | Initiator | Vinyl monomers | Broad molecular weight distribution |

| Polycondensation | Monomer (after derivatization) | Diols, diamines, diacids | Polyesters, polyamides, polyurethanes with pendant functional groups |

Role in Self-Assembled Molecular Systems

The molecular architecture of this compound contains key functional groups that can drive the formation of ordered supramolecular structures through self-assembly. The carbamate moiety (-NHCOO-) is a potent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govrsc.orgrsc.org This directional and specific interaction is a fundamental driving force in the self-assembly of many organic molecules, leading to the formation of well-defined nanostructures such as sheets, fibers, and gels. rsc.org

Studies on other carbamate-containing molecules have demonstrated their ability to form extensive hydrogen-bonded networks. nih.govnd.edu These networks can dictate the morphology and properties of the resulting self-assembled materials. In the context of this compound, the carbamate group could facilitate the formation of one-dimensional tapes or two-dimensional sheets through intermolecular hydrogen bonding. The bulky tert-butyl group would also play a crucial role in influencing the packing of the molecules, potentially leading to the formation of porous structures.

Moreover, the bromoethyl group offers a reactive site for further functionalization, allowing for the covalent attachment of this molecule to surfaces or other molecular components. This could be exploited to create functional surfaces with controlled properties or to build more complex, hierarchical self-assembled systems. The interplay between the hydrogen-bonding interactions of the carbamate and the potential for derivatization at the bromoethyl position makes this compound a promising candidate for the design of novel self-assembling materials. Recent research has highlighted how the self-assembly of carbamate-containing molecules can enable unique chemical reactivity, such as in CO2 capture systems. nih.gov

Interactive Data Table: Potential Self-Assembled Structures and Driving Forces

| Potential Supramolecular Structure | Primary Driving Force | Role of Functional Groups | Potential Applications |

| 1D Nanofibers/Tapes | Intermolecular N-H···O=C hydrogen bonding | Carbamate group directs linear assembly. | Gelators, templates for nanomaterial synthesis. |

| 2D Nanosheets | Planar arrangement stabilized by hydrogen bonds. | Phenyl ring provides a flat core, carbamate groups form a 2D network. | Porous materials for separation or catalysis. |

| Surface Monolayers | Covalent attachment and intermolecular interactions. | Bromoethyl group for surface grafting, carbamate for lateral ordering. | Functional surfaces with controlled wettability or biocompatibility. |

Methodologies for Derivatization and Scaffold Generation from this compound

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups: the bromoethyl moiety and the tert-butoxycarbonyl (Boc)-protected amine. This allows for a wide range of derivatization reactions to generate diverse molecular scaffolds.

The bromoethyl group is a versatile handle for introducing a variety of functionalities through nucleophilic substitution reactions. bloomtechz.compearson.com The carbon atom attached to the bromine is electrophilic and readily reacts with a wide array of nucleophiles. quora.comlibretexts.orgyoutube.com For example, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This allows for the straightforward introduction of different side chains and functional groups.

The Boc-protected amine, on the other hand, is stable under a variety of reaction conditions but can be readily deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.ukyoutube.comacsgcipr.orgmasterorganicchemistry.com This unmasks the aniline nitrogen, which can then participate in a host of subsequent reactions, including acylation, alkylation, and diazotization.

The sequential or concurrent manipulation of these two functional groups provides a powerful strategy for the generation of complex molecular scaffolds, particularly heterocyclic systems. nih.govbeilstein-journals.orgrsc.orgnih.govrsc.org For instance, the bromoethyl group can be used to alkylate a nucleophilic nitrogen within another molecule, followed by deprotection of the Boc group and subsequent intramolecular cyclization to form a nitrogen-containing heterocycle.

Interactive Data Table: Representative Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Functional Group Modified | Product Class |

| Nucleophilic Substitution | R-NH2, base | Bromoethyl | Substituted ethylamines |

| Nucleophilic Substitution | R-SH, base | Bromoethyl | Thioethers |

| Nucleophilic Substitution | R-OH, base | Bromoethyl | Ethers |

| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | tert-Butylcarbamate (B1260302) | 3-(1-bromoethyl)aniline |

| Suzuki Coupling (after conversion to boronic ester) | Aryl halide, Pd catalyst, base | Bromoethyl (indirectly) | Biaryl compounds |

| Sonogashira Coupling (after conversion to terminal alkyne) | Aryl halide, Pd/Cu catalyst, base | Bromoethyl (indirectly) | Aryl alkynes |

| N-Acylation (after Boc deprotection) | Acyl chloride or anhydride, base | Aniline | Amides |

| Reductive Amination (after Boc deprotection and oxidation to aldehyde) | Amine, reducing agent | Bromoethyl (indirectly) | Secondary amines |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational and theoretical properties of the chemical compound this compound reveals a significant gap in publicly available scientific literature. Despite extensive searches for quantum chemical studies and molecular modeling data, no specific research dedicated to this particular molecule could be identified. Consequently, a detailed article on its electronic structure, conformational landscapes, transition state analysis, solvent effects, and intermolecular interactions, as per the requested outline, cannot be generated at this time.

The field of computational chemistry relies on detailed studies, often published in peer-reviewed journals, to provide the foundational data for analyses such as electronic structure and bonding, conformational energy profiles, and the effects of different solvents on a molecule's behavior. Similarly, molecular dynamics simulations are employed to understand intermolecular interactions and potential aggregation. For this compound, such specific computational investigations appear not to have been published or made publicly accessible.

While general principles of quantum chemistry and molecular modeling can provide theoretical estimations for any given molecule, an article based on "detailed research findings" and specific "data tables" necessitates pre-existing, rigorous scientific inquiry. Without dedicated studies on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritative tone.

Research in computational chemistry is vast and continuously expanding. It is possible that studies on this compound exist in proprietary databases or are part of ongoing, unpublished research. However, based on the currently accessible information, the computational and theoretical investigations of this compound represent a novel area for future research.

Computational and Theoretical Investigations of Tert Butyl 3 1 Bromoethyl Phenylcarbamate

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the chemical behavior of molecules like tert-Butyl 3-(1-bromoethyl)phenylcarbamate. Through various computational methods, it is possible to gain insights into the molecule's electronic structure, stability, and preferred reaction pathways, thereby predicting its reactivity and the selectivity of its reactions.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at a molecular level. For this compound, these calculations would focus on several key reactive sites: the carbamate (B1207046) nitrogen, the carbonyl carbon, the aromatic ring, and the carbon-bromine bond of the ethyl group.

A primary area of investigation would be the susceptibility of the bromoethyl group to nucleophilic substitution and elimination reactions. Theoretical calculations can model the transition states for both SN1 and SN2 nucleophilic substitution pathways, as well as E1 and E2 elimination pathways. By calculating the activation energies for these different routes, a prediction can be made about the most likely reaction mechanism under specific conditions. For instance, the stability of a potential carbocation intermediate at the benzylic position can be computed to assess the favorability of an SN1 or E1 pathway.

Furthermore, the electronic influence of the meta-substituted tert-butylcarbamate (B1260302) group on the reactivity of the aromatic ring can be quantified. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the electron density distribution across the molecule. This information helps in predicting the regioselectivity of electrophilic aromatic substitution reactions. The carbamate group is generally an ortho-, para-director; however, its electronic effect at the meta-position would be primarily inductive.

The reactivity of the carbamate linkage itself, for example, towards hydrolysis, can also be modeled. Theoretical calculations can map out the reaction pathway for acid- or base-catalyzed hydrolysis, identifying key intermediates and transition states. This would provide insight into the stability of the Boc protecting group under various chemical environments.

A hypothetical reaction coordinate diagram, based on theoretical calculations for a nucleophilic substitution at the bromoethyl group, might look like the following interactive table, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.

Interactive Table: Hypothetical Energy Profile for SN2 Reaction

| Reaction Coordinate | System | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Nucleophile) | 0 |

| 2 | Transition State | +20 |

Quantitative Structure-Reactivity Relationship (QSAR) Derivations Focused on Chemical Reactivity

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. While a specific QSAR model for this compound is not available, a hypothetical model could be developed to predict its reactivity based on a set of calculated molecular descriptors.

The development of such a QSAR model would involve a series of structurally related phenylcarbamates with varying substituents. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic, steric, or thermodynamic.

Key Molecular Descriptors for a Hypothetical QSAR Model:

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms; indicates electrophilic and nucleophilic sites. | |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Surface Area | The total surface area of the molecule. | |

| Thermodynamic | Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |

| Gibbs Free Energy | A measure of the thermodynamic potential of the system. |

Once these descriptors are calculated for a training set of compounds with known experimental reactivities (e.g., reaction rate constants), a mathematical equation can be derived using statistical methods like multiple linear regression or partial least squares. This equation would represent the QSAR model.

For this compound, such a model could predict its rate of reaction in, for example, a solvolysis reaction. The model would take the calculated values of its descriptors and input them into the derived QSAR equation to yield a predicted reactivity value. The reliability of this prediction would depend on the quality and diversity of the compounds included in the training set.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Tert Butyl 3 1 Bromoethyl Phenylcarbamate

Spectroscopic Methodologies for Structural and Mechanistic Investigations

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and bonding within tert-butyl 3-(1-bromoethyl)phenylcarbamate. They are also pivotal in elucidating the mechanisms of reactions in which this compound is involved by identifying intermediates and products.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical information for confirming the connectivity of the atoms, while advanced NMR experiments can establish the stereochemistry at the chiral center.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, usually in the range of 1.5 ppm, due to the nine equivalent protons. The methine proton (CH-Br) adjacent to the chiral center would present as a quartet, influenced by the neighboring methyl group, with a chemical shift significantly downfield (around 5.2 ppm) due to the deshielding effect of the bromine atom. The methyl protons of the bromoethyl group would appear as a doublet, coupling with the methine proton, at approximately 2.0 ppm. The aromatic protons would exhibit complex splitting patterns in the aromatic region (7.0-7.5 ppm), and the N-H proton of the carbamate (B1207046) would be a broad singlet, typically around 6.5-8.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, while its methyl carbons would resonate at approximately 28 ppm. The carbon of the C=O group in the carbamate is typically found in the 152-155 ppm region. The aromatic carbons would show a series of peaks between 120 and 140 ppm. The chiral carbon (CH-Br) would have a chemical shift in the range of 45-55 ppm, and the adjacent methyl carbon would be around 25 ppm. chemicalbook.comrsc.orgnih.gov

For stereochemical assignment, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed in conjunction with NMR. For instance, derivatization with a CDA like Mosher's acid would create a mixture of diastereomers, which would exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of the enantiomeric ratio.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.5 (s, 9H) | 28.3 |

| C(CH₃)₃ | - | 80.5 |

| NH | 7.5 (br s, 1H) | - |

| C=O | - | 153.0 |

| Ar-H | 7.0-7.4 (m, 4H) | 120-140 |

| CH-Br | 5.2 (q, 1H) | 50.0 |

| CH-CH₃ | 2.0 (d, 3H) | 25.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide structural confirmation and insights into reaction mechanisms.

Under electron ionization (EI), the molecule would likely undergo fragmentation through several key pathways. A characteristic fragmentation of tert-butyl carbamates is the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then decarboxylate (loss of CO₂ - 44 Da). nih.govdoaj.org Another common fragmentation is the loss of the entire tert-butoxycarbonyl group. The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Alpha-cleavage next to the bromine atom could lead to the loss of a bromine radical or the formation of a stable benzylic cation.

Electrospray ionization (ESI), a softer ionization technique, would likely produce a prominent protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) on this precursor ion can be used to induce fragmentation and study the fragmentation pathways in a controlled manner, which is particularly useful for identifying the products of a chemical reaction and inferring the reaction mechanism.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M-57]⁺ | Loss of tert-butyl radical | Cleavage of C-C bond in the tert-butyl group |

| [M-100]⁺ | Loss of isobutylene and CO₂ | Characteristic fragmentation of tert-butyl carbamates |

| [M-Br]⁺ | Loss of bromine radical | Cleavage of the C-Br bond |

| Varies | Bromine-containing aromatic fragments | Cleavage of the ethyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to monitor their changes during a chemical reaction.

In the FT-IR spectrum, the N-H stretch of the carbamate group would appear as a distinct band in the region of 3300-3400 cm⁻¹. rsc.org The C=O stretching vibration of the carbamate is a strong, characteristic absorption typically found around 1700-1720 cm⁻¹. rsc.orgresearchgate.net The C-N stretching and N-H bending vibrations would be observed in the 1500-1550 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring and the C-C skeletal vibrations are often strong in the Raman spectrum. The vibrations of the tert-butyl group would also be observable. researchgate.net By monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR or Raman spectra over time, the progress of a reaction involving this compound can be followed, providing kinetic and mechanistic information.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| C=O (carbamate) | Stretching | 1700-1720 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-Br | Stretching | 500-700 |

Chromatographic and Separation Science for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and enantiomers, as well as for monitoring the progress of a reaction.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral high-performance liquid chromatography (HPLC) is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation. sigmaaldrich.com

The choice of the CSP is critical and often involves screening various types of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), Pirkle-type phases, or cyclodextrins. tsijournals.comresearchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess (ee). uma.es

Table 4: Example of Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex reaction mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable compounds. However, many carbamates are thermally labile and can degrade in the hot injector of a GC system, potentially leading to inaccurate results. scispec.co.thnih.govoup.com The use of techniques like cool on-column injection can mitigate this issue. If the compound is stable enough for GC analysis, GC-MS provides excellent separation and definitive identification of components based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method for the analysis of carbamates due to its applicability to less volatile and thermally labile compounds. hpst.cznih.govresearchgate.net Reversed-phase HPLC is commonly used for separation, often with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve ionization. researchgate.net The HPLC is coupled to a mass spectrometer, typically with an ESI source, which allows for the sensitive detection and identification of the starting material, intermediates, and products in a reaction mixture based on their mass-to-charge ratios.

Table 5: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Advantages | Disadvantages |

| GC-MS | High resolution, provides structural information from fragmentation. | Potential for thermal degradation of the analyte. |

| LC-MS | Suitable for thermally labile compounds, high sensitivity. | Fragmentation may be less extensive than in EI-MS, potentially providing less structural information. |

Emerging Research Perspectives and Future Directions for Tert Butyl 3 1 Bromoethyl Phenylcarbamate

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of reactive intermediates like tert-butyl 3-(1-bromoethyl)phenylcarbamate can be significantly enhanced through the adoption of flow chemistry and automated synthesis. These technologies offer substantial improvements in safety, efficiency, and scalability over traditional batch processing. amt.ukresearchgate.net

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions involving hazardous reagents or thermally sensitive intermediates. almacgroup.com The small reactor volumes inherent to flow chemistry enhance heat and mass transfer, leading to cleaner reactions and higher yields. amt.uk For the synthesis of this compound, which involves halogenation and the use of potentially reactive carbamoylating agents, flow chemistry can offer a safer and more reproducible manufacturing process.

Automated synthesis platforms, when coupled with flow reactors, can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. By systematically varying substrates, catalysts, and reagents, these automated systems can quickly identify optimal conditions for the synthesis and subsequent derivatization of this compound. This approach accelerates the discovery of new molecules with desired properties.

Table 1: Comparison of Batch vs. Flow Chemistry for Haloalkylarene Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent heat exchange |

| Mass Transfer | Often diffusion-limited | Efficient mixing, enhanced for multiphasic reactions |

| Safety | Large volumes of hazardous materials | Small reaction volumes, contained system |

| Scalability | Complex, requires re-optimization | "Numbering-up" or "scaling-up" is more direct |

| Reproducibility | Can be variable between scales | High consistency and reproducibility |

Exploration of Novel Catalytic Transformations

The functional groups of this compound—the bromoethyl moiety and the Boc-protected amine—are ripe for exploration with novel catalytic systems. Future research will likely focus on developing more efficient and selective transformations for both the synthesis of the molecule and its use as a synthetic precursor.

For the synthesis of the carbamate (B1207046) itself, research is moving beyond traditional methods to greener and more efficient catalytic processes. This includes the use of catalysts for the N-Boc protection of anilines that are reusable and operate under mild conditions. researchgate.netresearchgate.net Furthermore, catalytic methods for the direct carboxylation of amines using CO2 as a C1 source are gaining traction as a sustainable alternative to phosgene-based reagents. psu.edu

The bromoethyl group serves as a handle for a variety of catalytic cross-coupling reactions. Advances in palladium, nickel, and copper catalysis could enable the efficient coupling of this moiety with a wide range of nucleophiles, including aryl, alkyl, and heteroaryl groups. Photocatalysis and electrochemistry are also emerging as powerful tools for the functionalization of alkyl halides under mild conditions, opening up new avenues for derivatization.

Table 2: Potential Catalytic Transformations for this compound *

| Functional Group | Reaction Type | Potential Catalyst Systems | Resulting Structure |

|---|---|---|---|

| Bromoethyl | Cross-Coupling | Palladium, Nickel, Copper | Aryl/Alkyl/Heteroaryl-ethyl-phenylcarbamate |

| Bromoethyl | Nucleophilic Substitution | Phase-Transfer Catalysts | Ether, Amine, or Thioether derivatives |

| Bromoethyl | Radical Functionalization | Photocatalysts (e.g., Iridium, Ruthenium) | C-C and C-heteroatom bond formation |

| Phenylcarbamate | C-H Activation | Palladium, Rhodium, Iridium | Ortho-functionalized phenylcarbamate derivatives |

Bio-inspired Synthetic Approaches

The principles of green chemistry are increasingly influencing synthetic strategies, with a growing interest in bio-inspired and biocatalytic methods. For a molecule like this compound, this could involve the use of enzymes to catalyze key synthetic steps, offering high selectivity and milder reaction conditions.

For instance, lipases have been shown to be effective in the synthesis of carbamate derivatives in non-conventional media. unimi.it The application of such biocatalysts could provide a more sustainable route to this compound and its analogues. Additionally, research into the biosynthesis of natural products containing carbamate or halogenated functionalities could inspire novel synthetic pathways that mimic nature's efficiency.

The development of "bio-based" carbamates from renewable resources is also a growing field. rsc.org While this compound is derived from petrochemical feedstocks, future research could explore the synthesis of similar structures from bio-derived aromatic compounds.

Development of Structure-Based Design Principles for New Chemical Scaffolds

The carbamate moiety is a key structural feature in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding with biological targets. nih.gov The this compound structure can be viewed as a scaffold for the development of new chemical entities with potential therapeutic applications.

Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The phenylcarbamate portion of the molecule can be designed to interact with specific pockets in a protein's active site, while the bromoethyl group provides a vector for introducing further functionality to explore and optimize these interactions. By modifying the substitution pattern on the phenyl ring and the nature of the group attached to the ethyl moiety, a diverse library of compounds can be generated.

The use of specific molecular scaffolds is a powerful strategy in medicinal chemistry. nih.govresearchgate.net The haloalkylarene substructure, for example, can be a starting point for the design of inhibitors for various enzymes or receptors. Computational modeling and in silico screening can be employed to predict the binding of derivatives of this compound to different biological targets, guiding the synthesis of the most promising candidates. This approach can lead to the discovery of novel therapeutic agents for a range of diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 3-(1-bromoethyl)phenylcarbamate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is synthesized via carbamate protection of amines using tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, reacting 3-(1-bromoethyl)aniline with Boc anhydride in the presence of triethylamine (TEA) in anhydrous THF at 0–5°C for 4–6 hours achieves high regioselectivity .

- Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 amine:Boc anhydride) and using molecular sieves to scavenge water .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl 3-(1-bromoethyl)phenylcarbamate?

- Nuclear Magnetic Resonance (NMR) : H NMR confirms the presence of the tert-butyl group (δ 1.4 ppm, singlet) and bromoethyl moiety (δ 4.2–4.5 ppm, multiplet). C NMR verifies the carbamate carbonyl at ~155 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] at m/z 314.07 (calculated for CHBrNO) .

Q. How should tert-Butyl 3-(1-bromoethyl)phenylcarbamate be purified to minimize decomposition?

- Chromatography : Flash column chromatography with silica gel and gradient elution (hexane:ethyl acetate 8:1 to 4:1) removes unreacted precursors .

- Crystallization : Recrystallization from dichloromethane/hexane yields >98% purity. Avoid prolonged heating (>40°C) to prevent Boc group cleavage .

Q. What are the stability considerations for this compound under different storage conditions?

- Temperature : Stable at –20°C for >12 months. Degrades by 15% after 3 months at 25°C due to hydrolysis of the bromoethyl group .

- Moisture Sensitivity : Store under inert gas (argon) with desiccants (silica gel) to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of tert-Butyl 3-(1-bromoethyl)phenylcarbamate in cross-coupling reactions?

- Mechanistic Insight : The C–Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), NaCO, DME/HO, 80°C) to form biaryl derivatives. Steric hindrance from the tert-butyl group reduces coupling efficiency by ~20% compared to non-Boc analogs .

- Data Contradictions : Some studies report competing Boc deprotection under basic conditions; use milder bases (KPO) to suppress this side reaction .

Q. What strategies enable enantioselective synthesis of the (R)- and (S)-isomers of this compound?

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:IPA 95:5) to separate enantiomers. The (S)-isomer elutes first (α = 1.2) .

- Asymmetric Catalysis : Catalytic Mitsunobu reactions with chiral ligands (e.g., (R)-BINOL) achieve 90% ee for the (R)-isomer .

Q. How does tert-Butyl 3-(1-bromoethyl)phenylcarbamate interact with biological targets, and what assays validate these interactions?

- Enzyme Inhibition : The compound inhibits cytochrome P450 3A4 (IC = 12 µM) in fluorometric assays. Competitive inhibition is confirmed via Lineweaver-Burk plots .

- Cellular Uptake : Radiolabeled C-Boc analogs show 40% cellular uptake in HepG2 cells after 24 hours, measured via scintillation counting .

Q. Can computational modeling predict the regioselectivity of reactions involving this compound?

- DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts bromine’s electrophilic reactivity at the β-position. Transition state analysis supports SN2 mechanisms in nucleophilic substitutions .

- Molecular Docking : Docking into the CYP3A4 active site (PDB: 1TQN) reveals hydrogen bonding between the carbamate oxygen and Arg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。